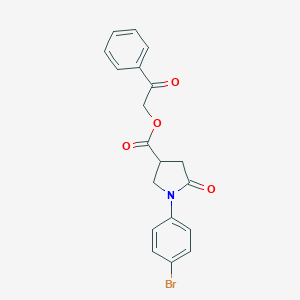![molecular formula C18H15FNO+ B271368 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)
2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as FMISO or 18F-FMISO, and it is a radiopharmaceutical agent that is used in positron emission tomography (PET) imaging. The purpose of
作用機序
The mechanism of action of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium involves the reduction of the nitro group to a nitroso group in hypoxic cells. This reduction is catalyzed by enzymes that are upregulated in hypoxic conditions. The resulting nitroso group is then trapped by intracellular macromolecules, leading to the accumulation of the compound in hypoxic cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium are related to its mechanism of action. The compound accumulates in hypoxic cells, which allows for the detection of hypoxic regions in tumors. This information can be used to guide treatment decisions, as hypoxic cells are often resistant to radiation therapy and chemotherapy.
実験室実験の利点と制限
The advantages of using 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium in lab experiments include its high specificity for hypoxic cells and its ability to provide information on tumor oxygenation. The limitations of using this compound include the need for PET imaging equipment and the fact that it only provides information on hypoxia in solid tumors.
将来の方向性
There are several future directions for the use of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium in scientific research. One direction is the development of new radiopharmaceutical agents that can target other characteristics of tumors, such as angiogenesis or glucose metabolism. Another direction is the use of this compound in combination with other imaging modalities, such as magnetic resonance imaging (MRI) or computed tomography (CT), to provide more comprehensive information on tumor characteristics. Finally, the use of this compound in clinical trials to guide treatment decisions is an important future direction for research in this field.
Conclusion:
In conclusion, 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium is a unique compound that has been widely used in scientific research as a radiopharmaceutical agent for PET imaging. Its ability to detect hypoxic regions in tumors has important implications for the treatment of cancer. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research in this field is needed to fully understand the potential of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium for clinical use.
合成法
The synthesis of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with methyl iodide to obtain 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium has been used in scientific research as a radiopharmaceutical agent for PET imaging. This compound is used to detect hypoxia in cancer cells, which is a common characteristic of solid tumors. The compound is taken up by cells in proportion to the oxygen concentration, and it accumulates in hypoxic cells. This allows for the detection of hypoxic regions in tumors, which can be used to guide treatment decisions.
特性
製品名 |
2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium |
|---|---|
分子式 |
C18H15FNO+ |
分子量 |
280.3 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-2-(3-methylisoquinolin-2-ium-2-yl)ethanone |
InChI |
InChI=1S/C18H15FNO/c1-13-10-15-4-2-3-5-16(15)11-20(13)12-18(21)14-6-8-17(19)9-7-14/h2-11H,12H2,1H3/q+1 |
InChIキー |
WVUNERNQJMVGAD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C=[N+]1CC(=O)C3=CC=C(C=C3)F |
正規SMILES |
CC1=CC2=CC=CC=C2C=[N+]1CC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)






![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)

![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)

